Product packaging for rel-(1R,2R)-2-Phenylcyclopentan-1-amine(Cat. No.:)

rel-(1R,2R)-2-Phenylcyclopentan-1-amine

Cat. No.: B8051322
M. Wt: 161.24 g/mol
InChI Key: VNGYTYNUZHDMPP-GHMZBOCLSA-N
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Description

Rel-(1R,2R)-2-Phenylcyclopentan-1-amine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B8051322 rel-(1R,2R)-2-Phenylcyclopentan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-phenylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGYTYNUZHDMPP-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Significance and Stereochemical Aspects of the Phenylcyclopentane Amine Scaffold

The phenylcyclopentane amine scaffold, the core structure of rel-(1R,2R)-2-Phenylcyclopentan-1-amine, is a cornerstone of its utility in stereoselective synthesis. The cyclopentane (B165970) ring imparts a high degree of conformational rigidity, which is a crucial attribute for inducing stereoselectivity in chemical reactions. Unlike more flexible acyclic or larger ring systems, the constrained nature of the five-membered ring limits the number of accessible conformations, leading to more predictable and controllable reaction outcomes.

The relative positioning of the phenyl and amine substituents in a cis-(1R,2R) configuration is of paramount importance. This specific arrangement creates a distinct three-dimensional architecture where the bulky phenyl group can effectively shield one face of the molecule. This steric hindrance plays a pivotal role when the amine group, or a derivative thereof, acts as a directing group or a chiral auxiliary in asymmetric transformations. By dictating the trajectory of incoming reagents, the scaffold can enforce a high degree of facial selectivity, leading to the preferential formation of one enantiomer or diastereomer over others.

The presence of two stereocenters in 2-phenylcyclopentan-1-amine gives rise to two pairs of enantiomers: the cis-isomers, (1R,2R) and (1S,2S), and the trans-isomers, (1R,2S) and (1S,2R). The "rel-(1R,2R)" designation indicates a racemic mixture of the (1R,2R) and (1S,2S) enantiomers, where the relative stereochemistry between the two centers is cis.

Table 1: Stereoisomers of 2-Phenylcyclopentan-1-amine

StereoisomerRelative StereochemistryIUPAC Name
(1R,2R)cis(1R,2R)-2-Phenylcyclopentan-1-amine
(1S,2S)cis(1S,2S)-2-Phenylcyclopentan-1-amine
(1R,2S)trans(1R,2S)-2-Phenylcyclopentan-1-amine
(1S,2R)trans(1S,2R)-2-Phenylcyclopentan-1-amine

Importance of Enantiomerically Pure Cyclic Amines in Chemical Research

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has propelled the development of synthetic methodologies that can selectively produce a single enantiomer. Enantiomerically pure cyclic amines are highly valued as intermediates and chiral auxiliaries in asymmetric synthesis. wikipedia.orgnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary can be removed and often recycled.

The efficacy of a chiral auxiliary is contingent on several factors, including its ability to induce high levels of stereoselectivity, its ease of attachment and removal, and its availability in enantiomerically pure form. Cyclic amines, such as the derivatives of 2-phenylcyclopentan-1-amine, are excellent candidates for chiral auxiliaries due to their rigid structures, which can create a well-defined chiral environment around a reactive center.

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the ability to synthesize enantiomerically pure active pharmaceutical ingredients (APIs) is of critical importance. Enantiomerically pure cyclic amines are frequently incorporated into the structures of APIs or are used in their synthesis to ensure the production of the correct stereoisomer.

Overview of Research Directions for Rel 1r,2r 2 Phenylcyclopentan 1 Amine

Chemical Synthesis Pathways to 2-Phenylcyclopentan-1-amines

Catalytic Hydrogenation Strategies for Cyclopentene (B43876) Derivatives

Catalytic hydrogenation is a powerful and widely used method for the reduction of carbon-carbon double bonds. The stereochemical outcome of this reaction is typically a syn-addition of two hydrogen atoms across the double bond, a feature that can be exploited for the stereoselective synthesis of the cis-diastereomer of 2-phenylcyclopentan-1-amine. masterorganicchemistry.com

The catalytic hydrogenation of a 2-phenylcyclopenten-1-amine precursor, such as an N-protected enamine, over a palladium catalyst is a direct strategy to synthesize the corresponding saturated amine. The reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). masterorganicchemistry.commdpi.com

The precursor, N-acetyl-2-phenylcyclopenten-1-amine, can be subjected to hydrogenation conditions. The substrate adsorbs onto the surface of the palladium catalyst, typically from the less sterically hindered face. The hydrogen atoms are then delivered to the same face of the double bond, resulting in a syn-addition. This stereoselective process leads predominantly to the formation of cis-N-acetyl-2-phenylcyclopentan-1-amine. Subsequent hydrolysis of the acetyl group yields the target cis-2-phenylcyclopentan-1-amine. The use of catalyst poisons, such as diphenylsulfide, can enhance chemoselectivity, preventing undesired side reactions like debenzylation if other sensitive functional groups are present. organic-chemistry.org

Parameter Description
Substrate N-protected 2-phenylcyclopenten-1-amine
Catalyst Palladium on Carbon (Pd/C)
Reagent Hydrogen Gas (H₂)
Key Feature Syn-addition of hydrogen
Primary Product cis-2-Phenylcyclopentan-1-amine derivative

Stereoselective Hydroboration-Amination Sequences

Hydroboration-amination provides a robust method for the anti-Markovnikov conversion of an alkene to an amine, offering excellent control over both regioselectivity and stereoselectivity. This sequence is particularly effective for synthesizing the trans-isomer of 2-phenylcyclopentan-1-amine from 1-phenylcyclopentene.

The synthesis commences with the hydroboration of 1-phenylcyclopentene. A borane (B79455) reagent, such as borane-tetrahydrofuran complex (BH₃·THF), adds across the double bond. The boron atom adds to the less sterically hindered carbon (C2), and the hydrogen atom adds to the more substituted carbon (C1), an example of anti-Markovnikov regioselectivity. The addition occurs from the face opposite to the bulky phenyl group, leading to the formation of a trans-organoborane intermediate.

In the subsequent amination step, this intermediate is treated with an electrophilic aminating agent like hydroxylamine-O-sulfonic acid (H₂NOSO₃H). The amino group replaces the boron atom with retention of configuration. This two-step, one-pot sequence reliably produces trans-2-phenylcyclopentan-1-amine with high diastereoselectivity. The stereochemical outcome is dictated by the initial sterically controlled hydroboration step. thieme-connect.de

Synthesis of Diastereomeric Mixtures (e.g., trans- and cis-2-Phenylcyclopentanamine)

In some synthetic applications, a mixture of diastereomers is required, or a non-stereoselective pathway is sufficient. The reduction of a prochiral precursor, such as an oxime or imine, using metal hydrides often results in the formation of diastereomeric mixtures.

A common approach involves the oximation of 2-phenylcyclopentanone. arpgweb.com The ketone is reacted with hydroxylamine hydrochloride in the presence of a base to yield 2-phenylcyclopentanone oxime. nih.govmdpi.com This oxime can then be reduced to the corresponding primary amine. The use of powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF) attacks the carbon of the C=N double bond from either face. researchgate.net This lack of facial selectivity leads to the formation of a mixture of both cis- and trans-2-phenylcyclopentan-1-amine. The ratio of the diastereomers can be influenced by the reaction conditions and the specific reducing agent employed, but typically a mixture is obtained that requires subsequent separation, for instance by column chromatography. researchgate.net

Biocatalytic Approaches for Enantioselective Synthesis and Kinetic Resolution

Biocatalysis offers a highly efficient and environmentally benign alternative to classical chemical methods for producing enantiomerically pure compounds. mdpi.com Enzymes, particularly lipases and transaminases, are powerful tools for the asymmetric synthesis and resolution of chiral amines.

Kinetic resolution is a widely applied biocatalytic strategy that relies on the differential reaction rate of two enantiomers with an enzyme. For racemic 2-phenylcyclopentan-1-amine, lipases can be used to selectively acylate one enantiomer, allowing for the separation of the faster-reacting enantiomer (as its amide) from the unreacted, slower-reacting enantiomer.

Candida antarctica lipase (B570770) B (CALB) is a highly effective and commonly used biocatalyst for the N-acylation of amines. chimia.chmdpi.com In a typical kinetic resolution of racemic cis-2-phenylcyclopentan-1-amine, the amine is dissolved in an organic solvent (e.g., tert-butyl methyl ether) with an acyl donor, such as ethyl acetate (B1210297) or 2,2,2-trifluoroethyl butanoate. chimia.chresearchgate.net The immobilized lipase (e.g., Novozym® 435) is added, and the reaction is monitored. The enzyme preferentially catalyzes the acylation of one enantiomer, for instance, the (1S,2S)-enantiomer, to form the corresponding amide. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the resulting (1S,2S)-amide and the remaining (1R,2R)-amine. The products can then be separated by standard chromatographic or extraction techniques. This method is effective for resolving both cis and trans diastereomers. researchgate.net

In addition to resolution, amine transaminases (ATAs) represent an emerging class of biocatalysts for the direct asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.net An (R)-selective or (S)-selective ATA could potentially be used to convert 2-phenylcyclopentanone directly into a single enantiomer of either cis- or trans-2-phenylcyclopentan-1-amine, by controlling the stereochemistry at both C1 and C2 centers, though this specific application is still an area of active research. scispace.com

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Amines

EnzymeSubstrateAcyl DonorSolventConversion (%)Product ee (%)Unreacted Amine ee (%)
Candida antarctica Lipase BRacemic 1-phenylethylamine (B125046)Ethyl AcetateDiethyl Ether~50>97 (Amide)>95
Candida antarctica Lipase Brac-cis-2-aminocyclopentanecarboxamide2,2,2-Trifluoroethyl butanoateTBME/TAA4291 (Amide)66
Candida antarctica Lipase Brac-trans-2-aminocyclopentanecarboxamide2,2,2-Trifluoroethyl butanoateTBME/TAA4997 (Amide)>99

Note: Data is illustrative of typical lipase performance on similar substrates and is compiled from multiple sources for comparative purposes. chimia.chresearchgate.net TBME: tert-butyl methyl ether; TAA: tert-amyl alcohol.

Chemical Reactivity and Derivatization of Rel 1r,2r 2 Phenylcyclopentan 1 Amine

Amine Functional Group Transformations

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic is the foundation for a variety of functional group transformations that lead to the synthesis of amides, and secondary or tertiary amines.

Primary amines readily react with acylating agents, such as acyl chlorides or anhydrides, in nucleophilic acyl substitution reactions to form stable amide derivatives. For instance, the methoxyacetylation of rel-(1R,2R)-2-Phenylcyclopentan-1-amine involves its reaction with methoxyacetyl chloride, typically in the presence of a non-nucleophilic base like triethylamine. The base serves to neutralize the hydrochloric acid byproduct. This transformation converts the basic amine into a neutral amide.

The general reaction proceeds as follows: this compound + Methoxyacetyl Chloride → N-((1R,2R)-2-Phenylcyclopentyl)-2-methoxyacetamide + HCl

A variety of acylating agents can be employed to generate a library of amide derivatives, as illustrated in the table below.

Acylating AgentReagent StructureProduct NameProduct Structure
Acetyl ChlorideCH₃COClN-((1R,2R)-2-Phenylcyclopentyl)acetamide
Methoxyacetyl ChlorideCH₃OCH₂COClN-((1R,2R)-2-Phenylcyclopentyl)-2-methoxyacetamide
Benzoyl ChlorideC₆H₅COClN-((1R,2R)-2-Phenylcyclopentyl)benzamide
Acetic Anhydride(CH₃CO)₂ON-((1R,2R)-2-Phenylcyclopentyl)acetamide

Reductive alkylation, also known as reductive amination, is a highly effective method for preparing secondary and tertiary amines from primary amines. wikipedia.org The process involves two main steps: the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the in-situ reduction of this imine. wikipedia.org The equilibrium between the carbonyl compound and the imine is driven forward by the removal of water. wikipedia.org The subsequent reduction can be accomplished using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. nih.govorganic-chemistry.org

This method provides a controlled, stepwise approach to alkylation, avoiding the common issue of over-alkylation seen in direct alkylation with alkyl halides. nih.gov For example, reacting this compound with acetone will yield the N-isopropyl derivative.

Carbonyl CompoundReagent StructureIntermediateProduct Name
Acetone(CH₃)₂CON-((1R,2R)-2-Phenylcyclopentyl)propan-2-imineN-Isopropyl-(1R,2R)-2-phenylcyclopentan-1-amine
FormaldehydeHCHON-((1R,2R)-2-Phenylcyclopentyl)methanimineN-Methyl-(1R,2R)-2-phenylcyclopentan-1-amine
BenzaldehydeC₆H₅CHON-Benzylidene-(1R,2R)-2-phenylcyclopentanamineN-Benzyl-(1R,2R)-2-phenylcyclopentan-1-amine

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile, capable of reacting with electrophiles like alkyl halides in nucleophilic substitution reactions. libretexts.org This reaction can be used to introduce alkyl groups onto the nitrogen atom. However, a significant drawback of this method is the difficulty in controlling the extent of alkylation. libretexts.org The primary amine product is itself a nucleophile and can react further with the alkyl halide to produce a secondary amine. libretexts.orgchemguide.co.uk This secondary amine can, in turn, react to form a tertiary amine, which can then be alkylated to a quaternary ammonium salt. libretexts.org

To favor the formation of the primary amine, a large excess of the amine relative to the alkylating agent is typically used. studymind.co.uk

The stepwise reaction with an alkyl halide (e.g., methyl iodide) is as follows:

Primary Amine Formation: this compound + CH₃I → N-Methyl-(1R,2R)-2-phenylcyclopentan-1-amine

Secondary Amine Formation: N-Methyl-(1R,2R)-2-phenylcyclopentan-1-amine + CH₃I → N,N-Dimethyl-(1R,2R)-2-phenylcyclopentan-1-amine

Tertiary Amine Formation: N,N-Dimethyl-(1R,2R)-2-phenylcyclopentan-1-amine + CH₃I → N,N,N-Trimethyl-2-phenylcyclopentan-1-aminium Iodide (Quaternary Ammonium Salt)

StageReactantsProductProduct Type
Step 1Amine + 1 eq. Alkyl HalideN-Alkyl AmineSecondary Amine
Step 2N-Alkyl Amine + 1 eq. Alkyl HalideN,N-Dialkyl AmineTertiary Amine
Step 3N,N-Dialkyl Amine + 1 eq. Alkyl HalideN,N,N-Trialkyl Ammonium SaltQuaternary Ammonium Salt

Cyclopentane (B165970) Ring Modifications and Functionalization

Direct functionalization of the saturated C-H bonds of the cyclopentane ring is inherently challenging due to their low reactivity. Classical synthetic methods offer limited options for selective modification without compromising the ring structure. However, modern synthetic chemistry has made significant strides in the field of C-H activation. researchgate.net

Palladium-catalyzed C-H functionalization reactions, for example, have emerged as powerful tools for creating new carbon-carbon or carbon-heteroatom bonds by selectively activating otherwise inert C-H bonds. researchgate.net These reactions often employ a directing group within the substrate to guide the catalyst to a specific C-H bond. In the case of this compound, the amine or a derivative thereof could potentially serve as such a directing group. Recent studies have demonstrated the feasibility of transannular C–H arylation of cycloalkane carboxylic acids, showcasing the potential for site-selective functionalization of cyclic systems. researchgate.netnih.gov Such methods could, in principle, be adapted to introduce substituents at the C3, C4, or C5 positions of the cyclopentane ring, providing access to complex, multi-substituted derivatives that are otherwise difficult to synthesize. beilstein-journals.orgnih.gov

Aromatic Ring Substitutions and Further Derivatization

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The substituent already present on the ring—in this case, the 2-aminocyclopentyl group—governs the rate of reaction and the position of the incoming electrophile. wikipedia.org

The 2-aminocyclopentyl group is classified as an alkyl substituent. Alkyl groups are electron-donating through an inductive effect, which enriches the electron density of the aromatic ring. wikipedia.org This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Such electron-donating groups are known as activating groups. chemistrytalk.org

Furthermore, alkyl groups are ortho-, para-directors. organicchemistrytutor.com This means they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to the point of attachment. This directional preference arises from the stabilization of the cationic intermediate (the sigma complex) formed during the reaction. The positive charge of the intermediate is more effectively stabilized through resonance when the electrophile adds to the ortho or para positions. Due to the steric bulk of the cyclopentyl group, the para-substituted product is typically favored over the ortho-substituted product.

Reaction TypeElectrophile (E⁺)Typical ReagentsExpected Major Product (Para-substituted)
Nitration NO₂⁺HNO₃, H₂SO₄rel-(1R,2R)-2-(4-Nitrophenyl)cyclopentan-1-amine
Halogenation Br⁺Br₂, FeBr₃rel-(1R,2R)-2-(4-Bromophenyl)cyclopentan-1-amine
Friedel-Crafts Acylation RCO⁺RCOCl, AlCl₃1-(4-((1R,2R)-2-Aminocyclopentyl)phenyl)ethan-1-one
Sulfonation SO₃Fuming H₂SO₄4-((1R,2R)-2-Aminocyclopentyl)benzenesulfonic acid

Applications of 2 Phenylcyclopentan 1 Amine Derivatives in Asymmetric Catalysis

Chiral Ligand Design and Synthesis based on the 2-Phenylcyclopentan-1-amine Scaffold

The design of effective chiral ligands is paramount for enantioselective transition-metal catalysis. The primary amine functionality of the 2-phenylcyclopentan-1-amine scaffold serves as a versatile anchor for the synthesis of a wide array of ligand classes, including but not limited to, oxazolines, amides, and phosphine-amine derivatives. The synthesis typically involves the condensation of the chiral amine with appropriate precursors to construct bidentate or tridentate ligands. The inherent rigidity of the cyclopentane (B165970) ring helps to minimize conformational flexibility, which is crucial for creating a well-defined coordination sphere around a metal center and enabling effective enantiomeric discrimination of substrates.

Ligands derived from chiral amines are instrumental in a variety of transition-metal-catalyzed reactions. Nickel catalysis, in particular, has emerged as a powerful tool for forging carbon-carbon bonds, often with unique reactivity compared to palladium-based systems. rsc.orgresearchgate.net The performance of these catalysts is highly dependent on the ligand structure, which influences both reactivity and stereoselectivity.

Nickel-catalyzed enantioselective cross-coupling reactions that unite two prochiral centers or couple a racemic partner with a prochiral one are a formidable challenge in organic synthesis. The use of chiral nitrogen-based ligands, such as bipyridines, bioxazolines, and pyridine-biscarboxamidines, has become typical in these systems, particularly for cross-electrophile couplings. researchgate.net These ligands are crucial for controlling the selectivity of reactions involving racemic secondary alkyl electrophiles.

For instance, in nickel-catalyzed reductive cross-coupling reactions, the ligand modulates the properties of the nickel center to selectively activate one electrophile over another and to control the stereochemistry of the resulting product. Although ligands specifically derived from rel-(1R,2R)-2-Phenylcyclopentan-1-amine are not yet prevalent in the literature for this application, the principles are well-established with analogous structures. The combination of a sterically defined backbone and coordinating nitrogen atoms is key to achieving high enantioselectivity.

The mechanism of nickel-catalyzed cross-coupling reactions is complex and highly dependent on the ligand employed. A critical aspect is the modulation between one-electron (radical) and two-electron (closed-shell) pathways. Research has shown that the class of ligand is a key predictor of the dominant mechanism. nsf.gov

Nitrogen-Ligated Catalysts: Systems using nitrogen-based ligands (e.g., bipyridine, IndaBox) tend to favor single-electron transfer (SET) pathways. The reaction often initiates with a halogen-atom transfer (XAT) from the alkyl halide to the low-valent nickel species, generating a carbon-centered radical. nsf.gov This radical can then recombine with the nickel center before subsequent reductive elimination.

Phosphine-Ligated Catalysts: In contrast, phosphine (B1218219) ligands generally promote closed-shell, two-electron pathways, such as a concerted oxidative addition that proceeds via an Sₙ2-type transition state. nsf.gov

Control over these competing pathways is essential for chemoselectivity and enantioselectivity. A ligand based on the 2-phenylcyclopentan-1-amine scaffold would be expected to operate through a nitrogen-ligated model, favoring a radical pathway. The stereochemical outcome would be determined in the step where the chiral nickel complex intercepts the radical intermediate, with the facial selectivity dictated by the ligand's chiral environment.

Performance in Transition-Metal-Catalyzed Asymmetric Reactions

Development and Evaluation of Organocatalysts Derived from Chiral 2-Phenylcyclopentan-1-amine

Organocatalysis has become a cornerstone of asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. Bifunctional organocatalysts, which possess both a Lewis basic site (like an amine) and a hydrogen-bond donor site (like a thiourea (B124793) or squaramide), are particularly effective. researchgate.netrsc.org These catalysts operate by simultaneously activating both the nucleophile and the electrophile. The this compound structure is an ideal starting point for creating such bifunctional catalysts, where the primary amine can be derivatized to incorporate a thiourea or squaramide moiety. nih.govnih.gov

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Bifunctional thiourea and squaramide catalysts derived from chiral diamines, such as (R,R)-1,2-diphenylethylenediamine (DPEN), have proven highly effective in catalyzing the addition of nucleophiles like cycloketones to nitroalkenes. mdpi.com

In these systems, the tertiary amine of the catalyst deprotonates the ketone to form a nucleophilic enamine, while the thiourea or squaramide moiety activates the electrophilic nitroalkene through dual hydrogen bonding. mdpi.combeilstein-journals.org This dual activation within a defined chiral pocket leads to high yields and excellent stereoselectivities. A hypothetical catalyst derived from 2-phenylcyclopentan-1-amine would function similarly, with its rigid framework providing precise control over the orientation of the reactants in the transition state.

Below is a table illustrating the performance of a well-established DPEN-based thiourea catalyst in the asymmetric Michael addition of cyclohexanone (B45756) to various nitroalkenes, which serves as a model for the expected performance of analogous systems. mdpi.com

EntryNitroalkene (R group)Yield (%)diastereomeric ratio (syn/anti)enantiomeric excess (ee, %)
1Phenyl9993:794
24-Chlorophenyl9892:895
34-Nitrophenyl9994:697
42-Naphthyl9591:992
52-Furyl9088:1288

Data adapted from studies on (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea catalysts as a representative system. mdpi.com

Utility as Chiral Auxiliaries in Stereoselective Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. ub.edu After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Effective auxiliaries must be easily prepared, reliably direct stereochemistry, and be readily cleaved without racemization. ub.edu Chiral amines, particularly those with a phenyl group adjacent to the nitrogen-bearing carbon, such as 1-phenylethylamine (B125046) and pseudoephenamine, have a long history of successful application as chiral auxiliaries. beilstein-journals.orgnih.gov

The this compound scaffold is structurally well-suited for this role. It can be converted into an amide with a prochiral carboxylic acid derivative. The fixed conformation of the cyclopentyl ring and the steric bulk of the phenyl group would effectively shield one face of the resulting enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. This strategy is commonly used in diastereoselective alkylation reactions to create new stereocenters, including challenging quaternary carbons. nih.gov The auxiliary can then be cleaved under hydrolytic or reductive conditions to reveal the chiral carboxylic acid, alcohol, or ketone.

Advanced Analytical and Computational Investigations of Rel 1r,2r 2 Phenylcyclopentan 1 Amine Systems

Spectroscopic Methods for Stereochemical Elucidation and Purity Assessment (e.g., Chiral HPLC)

The separation and identification of enantiomers are paramount in the synthesis and characterization of chiral compounds like rel-(1R,2R)-2-Phenylcyclopentan-1-amine. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for this purpose. nih.gov The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.

The selection of an appropriate CSP is crucial for achieving successful enantioseparation. For primary amines such as 2-phenylcyclopentan-1-amine, polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are often effective. These CSPs can offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for chiral recognition. The specific nature of the phenyl group and the amine functionality in the target molecule suggests that CSPs with aromatic moieties or those capable of forming strong hydrogen bonds would be particularly suitable.

In a typical chiral HPLC method development for this compound, various parameters would be optimized. This includes the mobile phase composition (often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol), the flow rate, and the column temperature. The goal is to maximize the resolution (Rs) between the enantiomeric peaks while maintaining a reasonable analysis time.

A hypothetical example of chiral HPLC data for the separation of the enantiomers of 2-phenylcyclopentan-1-amine is presented in the table below. This illustrates the kind of data that would be generated in such an analysis.

ParameterValue
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (1R,2R) 8.5 min
Retention Time (1S,2S) 10.2 min
Resolution (Rs) > 1.5
Enantiomeric Excess (ee) > 99%

This table represents a hypothetical data set for illustrative purposes.

Purity assessment is another critical aspect that is addressed by chiral HPLC. The integration of the peak areas corresponding to each enantiomer allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample. This is vital in synthetic chemistry to confirm the success of an asymmetric synthesis or a chiral resolution process.

Computational Chemistry for Mechanistic Insights and Stereochemical Prediction

Computational chemistry provides powerful tools to complement experimental data, offering insights into reaction mechanisms, transition states, and the conformational preferences of stereoisomers at an atomic level.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to model the synthetic pathways leading to its formation. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

These calculations can elucidate the factors controlling the stereoselectivity of a reaction. For instance, by comparing the activation energies of the transition states leading to the different stereoisomers, one can predict which isomer is kinetically favored. The geometry of the transition states can also reveal the key non-covalent interactions that are responsible for the stereochemical outcome.

A theoretical investigation into the formation of 2-phenylcyclopentan-1-amine might involve modeling the reductive amination of 2-phenylcyclopentanone. DFT calculations could compare the energies of the transition states for the hydride attack on the different faces of the imine intermediate, thus explaining the observed diastereoselectivity.

Computational ParameterDescription
Functional B3LYP (A popular hybrid functional)
Basis Set 6-31G* (Describes the atomic orbitals)
Solvation Model PCM (Polarizable Continuum Model to simulate solvent effects)
Calculation Type Transition State Optimization and Frequency Calculation

This table outlines typical parameters for a DFT calculation.

Conformational Analysis and Energy Minimization of Stereoisomers

The biological activity and physical properties of a molecule are not only determined by its stereochemistry but also by its preferred conformation. Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. For a flexible molecule like this compound, which has a five-membered ring and a rotatable phenyl group, multiple conformations are possible.

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space. By rotating the rotatable bonds and puckering the cyclopentane (B165970) ring, different starting geometries can be generated. Each of these geometries is then subjected to energy minimization to find the nearest local energy minimum. The collection of these minimized structures provides a picture of the conformational landscape.

The relative energies of the different stereoisomers (e.g., cis vs. trans) and their respective low-energy conformers can be calculated. uci.edu This information is crucial for understanding the relative stability of the diastereomers and can be correlated with experimental observations. For example, the calculated energy difference between the most stable conformers of the cis and trans isomers can provide an estimate of their equilibrium ratio.

StereoisomerRelative Energy (kcal/mol)Dihedral Angle (N-C1-C2-C(phenyl))
(1R,2R)-trans 0.00175°
(1S,2S)-trans 0.00-175°
(1R,2S)-cis +1.565°
(1S,2R)-cis +1.5-65°

This table presents a hypothetical relative energy comparison of the stereoisomers of 2-phenylcyclopentan-1-amine based on computational modeling.

Q & A

Q. What are the established synthetic routes for rel-(1R,2R)-2-Phenylcyclopentan-1-amine, and how can enantiomeric purity be optimized?

Methodological Answer:

  • Key Routes : Asymmetric hydrogenation of cyclopentenone precursors using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution of racemic mixtures.
  • Enantiopurity Optimization : Employ chiral HPLC or capillary electrophoresis for purity assessment. Use kinetic resolution with lipases (e.g., Candida antarctica) to isolate the desired (1R,2R) enantiomer .
  • Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR to resolve ambiguities in spatial configuration .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability Protocols : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to detect decomposition products.
  • Critical Parameters : Assess hygroscopicity via dynamic vapor sorption (DVS) and thermal stability using differential scanning calorimetry (DSC).
  • Data Interpretation : Compare degradation kinetics under inert (argon) vs. ambient conditions to identify oxidative pathways .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

Methodological Answer:

  • Primary Methods : UPLC-MS with charged aerosol detection (CAD) for non-UV-active impurities; GC-FID for volatile byproducts.
  • Validation Criteria : Follow ICH Q3A guidelines, ensuring ≤0.1% for unidentified impurities.
  • Cross-Verification : Use orthogonal methods (e.g., NMR hyphenated with DOSY) to resolve co-eluting peaks .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound’s stereochemistry in biological activity?

Q. What experimental designs address contradictions in reported thermodynamic stability data for this compound?

Methodological Answer:

  • Controlled Replication : Use split-plot factorial designs to isolate variables (e.g., solvent polarity, temperature gradients).
  • Advanced Calorimetry : Pair DSC with isothermal titration calorimetry (ITC) to measure enthalpy-entropy compensation.
  • Data Harmonization : Apply multivariate analysis (PCA or PLS) to reconcile divergent datasets from literature .

Q. How can researchers optimize catalytic systems for large-scale enantioselective synthesis while minimizing metal leaching?

Methodological Answer:

  • Catalyst Screening : Test immobilized chiral catalysts (e.g., Pd on mesoporous silica) under flow conditions.
  • Leachate Analysis : Use ICP-MS to quantify residual metals; correlate with reaction turnover number (TON).
  • Green Chemistry Metrics : Calculate E-factors and atom economy to balance efficiency and sustainability .

Data Contradiction and Reproducibility

Q. What strategies resolve discrepancies in the compound’s reported solubility across different solvent systems?

Methodological Answer:

  • Standardized Protocols : Adopt OECD 105 guidelines for shake-flask solubility measurements.
  • Machine Learning : Train models on COSMO-RS datasets to predict solubility in untested solvents.
  • Interlab Studies : Coordinate round-robin testing to identify methodological outliers .

Q. How should researchers address batch-to-batch variability in enantiomeric excess (ee) during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time ee monitoring.
  • Root Cause Analysis : Use fishbone diagrams to trace variability to raw material quality or mixing inefficiencies.
  • Corrective Actions : Optimize crystallization conditions (anti-solvent addition rate) to enhance ee consistency .

Methodological Frameworks

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound’s pharmacological studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to Hill-Langmuir equations using GraphPad Prism.
  • Bootstrap Validation : Assess confidence intervals for EC50 values to mitigate small-sample bias.
  • Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.